molecular formula C17H15ClN2O3 B2974455 5-[2-(4-chlorophenoxy)acetyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one CAS No. 950364-23-5

5-[2-(4-chlorophenoxy)acetyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Cat. No.: B2974455
CAS No.: 950364-23-5
M. Wt: 330.77
InChI Key: QXXBSPCRHCFHNX-UHFFFAOYSA-N
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Description

This compound belongs to the 1,5-benzodiazepine class, characterized by a seven-membered diazepine ring fused to a benzene moiety. Its structure features a 4-chlorophenoxy acetyl substituent at the 5-position of the benzodiazepine ring.

Properties

IUPAC Name

5-[2-(4-chlorophenoxy)acetyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c18-12-5-7-13(8-6-12)23-11-17(22)20-10-9-16(21)19-14-3-1-2-4-15(14)20/h1-8H,9-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXBSPCRHCFHNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C2NC1=O)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[2-(4-chlorophenoxy)acetyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-[2-(4-chlorophenoxy)acetyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons, resulting in sedative and anxiolytic effects . The compound may also interact with other molecular targets and pathways, contributing to its pharmacological profile .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Molecular Properties

The substituent at the 5-position of the benzodiazepine ring critically defines the compound’s behavior. Key comparisons include:

Table 1: Substituent and Molecular Property Comparison
Compound Name Substituent R Molecular Weight (g/mol) Key Functional Groups Lipophilicity (LogP)*
Target Compound 4-Chlorophenoxy acetyl 360.81 (calculated) Chloro, ether, acetyl High (estimated)
5-Chloroacetyl-4-methyl-1,5-benzodiazepin-2-one Chloroacetyl 282.73 (reported) Chloro, acetyl Moderate
4-Methyl-5-[2-(methylamino)acetyl]-1,5-benzodiazepin-2-one Methylamino acetyl 324.80 (calculated) Methylamino, acetyl Low to moderate
Methylclonazepam (1,4-benzodiazepine) 2-Chlorophenyl, nitro 329.74 (reported) Chloro, nitro High

*LogP values are estimated based on substituent contributions.

  • Target Compound: The 4-chlorophenoxy acetyl group enhances lipophilicity, likely improving membrane permeability but reducing aqueous solubility. This contrasts with the methylamino acetyl group in , which introduces polarity via the amine.
  • Methylclonazepam : A 1,4-benzodiazepine with a nitro group, known for sedative effects. The 1,5-benzodiazepine scaffold in the target compound may exhibit distinct receptor binding.

Crystallographic and Conformational Analysis

  • 5-Chloroacetyl-4-methyl analog : The benzodiazepine ring adopts a distorted boat conformation , stabilized by intramolecular N–H⋯O and C–H⋯O interactions. The chloroacetyl group participates in weak hydrogen bonding.
  • Target Compound: No crystallographic data are available, but the bulky 4-chlorophenoxy group may enforce a similar boat conformation or introduce torsional strain.

Pharmacological Implications

  • 1,5-Benzodiazepines: Fungal-derived analogs (e.g., asperlicin) show CNS activity . The target compound’s 4-chlorophenoxy group may enhance affinity for GABAA receptors or novel targets.
  • 1,4-Benzodiazepines (e.g., Methylclonazepam ) : Nitro and chloro substituents at specific positions are critical for anxiolytic activity. The 1,5-regioisomer’s pharmacology remains underexplored.

Biological Activity

5-[2-(4-chlorophenoxy)acetyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a compound that has garnered attention for its potential biological activities. This compound belongs to the benzodiazepine class and exhibits a range of pharmacological properties, including anxiolytic, sedative, and anticonvulsant effects. Understanding its biological activity is crucial for assessing its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H17ClN2O3
  • Molecular Weight : 320.77 g/mol

This compound features a benzodiazepine core with a 4-chlorophenoxyacetyl substituent, which is believed to contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to the benzodiazepine structure exhibit significant antimicrobial properties. For instance, derivatives of benzodiazepines have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The specific compound may share similar antimicrobial properties due to its structural similarities.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes. For example:

  • Acetylcholinesterase (AChE) Inhibition : Compounds with similar structures have been reported to possess strong AChE inhibitory activity. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .
  • Urease Inhibition : The compound has also shown potential as a urease inhibitor. Urease inhibitors are valuable in treating infections caused by Helicobacter pylori, which is linked to gastric ulcers .

Case Studies

Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialModerate to strong activity against Salmonella typhi and Bacillus subtilis.
AChE InhibitionPotentially strong inhibitor; relevant for neurodegenerative diseases.
Urease InhibitionEffective against Helicobacter pylori, aiding in gastric ulcer treatment.
Molecular DockingStrong interaction with target proteins; indicates high binding affinity.

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